molecular formula C9H7BrF4O2 B6292847 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene CAS No. 2413441-33-3

5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B6292847
CAS No.: 2413441-33-3
M. Wt: 303.05 g/mol
InChI Key: UEKKSSFSUYBLLN-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 5), fluorine (position 1), methoxymethoxy (position 2), and trifluoromethyl (position 3) groups. Its molecular formula is C₉H₇BrF₄O₂, with a molecular weight of 303.06 g/mol. The methoxymethoxy group (OCH₂OCH₃) serves as a protective ether moiety, enhancing solubility and modulating reactivity in synthetic applications. This compound is commercially available as a specialty chemical for research and development, offered by suppliers like CymitQuimica in varying quantities .

Properties

IUPAC Name

5-bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKSSFSUYBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Methoxymethoxylation: The methoxymethoxy group can be introduced through the reaction of the corresponding hydroxyl compound with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can yield quinones.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has been explored for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases.

  • Case Study : Research indicates that compounds with trifluoromethyl substituents exhibit improved biological activity against cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed enhanced efficacy in inhibiting tumor growth in vitro .

Agrochemical Development

This compound is also being investigated for its insecticidal properties. The presence of bromine and fluorine atoms contributes to its bioactivity against pests.

  • Case Study : A patent application describes the synthesis of related compounds that demonstrate significant insecticidal effects against common agricultural pests such as aphids and beetles . The effectiveness of these compounds can be attributed to their ability to disrupt pest metabolism.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

  • Application Example : The compound has been utilized in the development of fluorinated polymers which exhibit low surface energy and high hydrophobicity, making them suitable for applications in protective coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

The compound’s structural uniqueness lies in the combination and positions of its substituents. Below is a comparative analysis with analogous brominated, fluorinated, and trifluoromethyl-containing benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene Br (5), F (1), OCH₂OCH₃ (2), CF₃ (3) C₉H₇BrF₄O₂ 303.06 1.00 Reference compound
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene Br (1), OCH₃ (3), CF₃ (5) C₈H₆BrF₃O 255.04 0.93 Methoxy instead of methoxymethoxy; F absent
3-Bromo-2-methoxybenzotrifluoride Br (3), OCH₃ (2), CF₃ (4) C₈H₆BrF₃O 255.04 0.94 CF₃ at position 4; F absent
4-Bromo-3-trifluoromethylanisole Br (4), OCH₃ (1), CF₃ (3) C₈H₆BrF₃O 255.04 0.91 Substituent positions vary widely
5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene Br (5), OCH₃ (2), 2×CF₃ (1,3) C₁₀H₅BrF₆O 335.05 1.00* Additional CF₃ at position 1

Notes:

  • Similarity scores (0.00–1.00) are derived from structural overlap analyses in chemical databases .
  • The methoxymethoxy group in the target compound increases steric bulk and oxygen content compared to simpler methoxy analogues.

Biological Activity

5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C9H7BrF4O2
  • Molecular Weight : 287.06 g/mol
  • IUPAC Name : this compound

The structure includes bromine and fluorine substituents, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Although specific data on this compound is limited, insights can be drawn from related compounds.

Case Study: Trifluoromethyl-Substituted Compounds

A study evaluated a series of trifluoromethyl-substituted salicylanilide derivatives for their antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results showed that compounds with trifluoromethyl groups had improved potency compared to their non-substituted analogs. For instance:

  • Compound A (similar structure): MIC = 0.25 µg/mL against MRSA.
  • Compound B (related structure): MIC = 0.5 µg/mL against vancomycin-resistant S. aureus (VRSA) .

These findings suggest that the trifluoromethyl group may enhance the antibacterial efficacy of related compounds.

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The selectivity index (SI), which compares the cytotoxicity against human cells to antimicrobial activity, is a critical parameter. Compounds with an SI greater than 10 are generally considered promising candidates for further development.

In preliminary evaluations:

  • Compounds exhibiting MIC values below 1 µg/mL against S. aureus were tested on Vero cells, revealing several candidates with SI > 10, indicating favorable selectivity towards bacterial targets over human cells .

Structure-Activity Relationships (SAR)

The presence of halogen atoms in aromatic compounds often correlates with enhanced biological activity. The following trends have been observed in related studies:

  • Fluorine Substitution : Increases lipophilicity and electron-withdrawing effects, enhancing binding affinity to bacterial targets.
  • Bromine Substitution : Contributes to hydrophobic interactions, potentially improving membrane permeability.
  • Methoxy Groups : May provide additional hydrogen bonding opportunities, stabilizing interactions with biological targets .

Summary of Findings

Property Value/Observation
Molecular FormulaC9H7BrF4O2
Antibacterial Activity (MIC)Similar compounds show MIC < 1 µg/mL
CytotoxicitySI > 10 for several derivatives
Structural FeaturesPresence of Br and F enhances activity

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